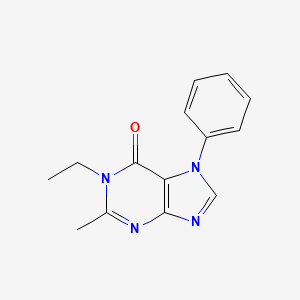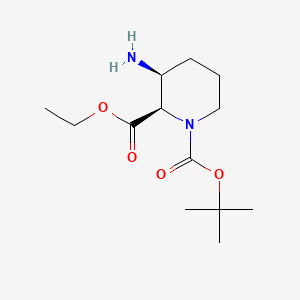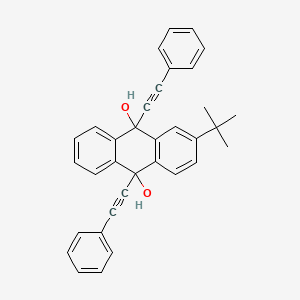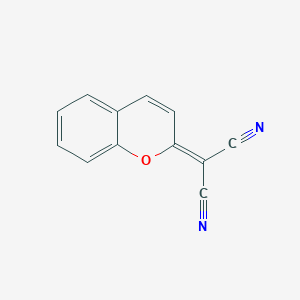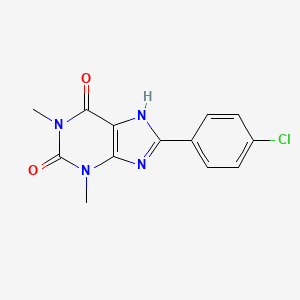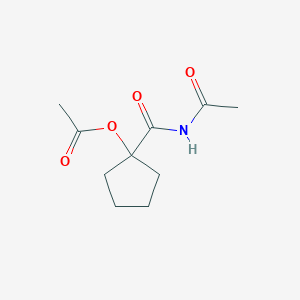
1-(Acetylcarbamoyl)cyclopentyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Acetylcarbamoyl)cyclopentyl acetate is an organic compound that features a cyclopentane ring substituted with an acetylcarbamoyl group and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The initial step involves an addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for these reactions include a temperature range of 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial Production Methods
Industrial production of 1-(Acetylcarbamoyl)cyclopentyl acetate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant ratios.
Análisis De Reacciones Químicas
Types of Reactions
1-(Acetylcarbamoyl)cyclopentyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acetylcarbamoyl group to other functional groups.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamine derivatives.
Aplicaciones Científicas De Investigación
1-(Acetylcarbamoyl)cyclopentyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, perfumes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(Acetylcarbamoyl)cyclopentyl acetate involves its interaction with specific molecular targets and pathways. The acetylcarbamoyl group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl acetate: A simpler ester without the acetylcarbamoyl group.
Cyclopentanone: An oxidized derivative of cyclopentane.
Cyclopentylamine: A reduced derivative of cyclopentane.
Uniqueness
1-(Acetylcarbamoyl)cyclopentyl acetate is unique due to the presence of both an acetylcarbamoyl group and an acetate group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
5434-93-5 |
|---|---|
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
[1-(acetylcarbamoyl)cyclopentyl] acetate |
InChI |
InChI=1S/C10H15NO4/c1-7(12)11-9(14)10(15-8(2)13)5-3-4-6-10/h3-6H2,1-2H3,(H,11,12,14) |
Clave InChI |
RYGXHUMGUVCLRV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=O)C1(CCCC1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)
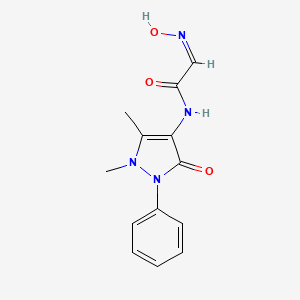

![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)

